1-[4-(2-Adamantyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone;oxalic acid
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Overview
Description
1-[4-(2-Adamantyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an adamantyl group attached to a piperazine ring, which is further connected to a chlorophenoxy ethanone moiety. The addition of oxalic acid enhances its chemical properties, making it a versatile compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Adamantyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone typically involves multiple steps, starting with the preparation of the adamantyl piperazine intermediate. This intermediate is then reacted with 4-chlorophenoxy ethanone under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Adamantyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce alcohols or amines .
Scientific Research Applications
1-[4-(2-Adamantyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as an anti-cancer agent and in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-[4-(2-Adamantyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s ability to cross cell membranes, allowing it to reach intracellular targets. The piperazine ring interacts with various proteins and enzymes, modulating their activity. The chlorophenoxy ethanone moiety contributes to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone: Similar structure but with a methoxy group instead of an adamantyl group.
1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone: Contains a chloroacetyl group instead of an adamantyl group.
Uniqueness
1-[4-(2-Adamantyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone is unique due to the presence of the adamantyl group, which imparts enhanced stability and lipophilicity to the compound. This makes it more effective in crossing biological membranes and reaching intracellular targets compared to similar compounds .
Properties
IUPAC Name |
1-[4-(2-adamantyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN2O2.C2H2O4/c23-19-1-3-20(4-2-19)27-14-21(26)24-5-7-25(8-6-24)22-17-10-15-9-16(12-17)13-18(22)11-15;3-1(4)2(5)6/h1-4,15-18,22H,5-14H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLNAWOXGOHYDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2C3CC4CC(C3)CC2C4)C(=O)COC5=CC=C(C=C5)Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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